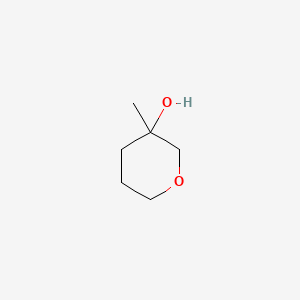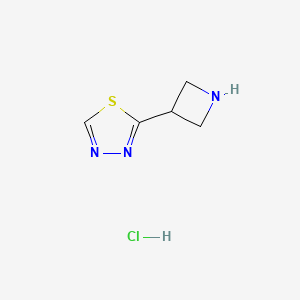
2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving azetidine derivatives can be quite diverse, depending on the other functional groups present in the molecule . Without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions of “2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride”.Applications De Recherche Scientifique
Antimicrobial and Anticancer Properties
Antimicrobial and Anticancer Activity : Azetidinone analogs, including 2-(Azetidin-3-yl)-1,3,4-thiadiazole hydrochloride, demonstrate significant antimicrobial activity against multidrug-resistant strains. They also exhibit cytotoxic activity against various carcinoma cell lines, suggesting their potential as anticancer agents (Hussein et al., 2020).
Antifungal Agents : Derivatives of 2-(Azetidin-3-yl)-1,3,4-thiadiazole hydrochloride have been synthesized and found to be potent antifungal agents, with some showing comparable activity to standard antifungal drugs (Rajput et al., 2011).
Antibacterial Properties : Azetidin-2-ones derivatives of this compound are more active than thiazolidin-4-ones derivatives in inhibiting pathogenic bacterial and fungal strains (Gilani et al., 2016).
Biological Activity and Synthesis
Synthesis and Biological Activity Evaluation : Novel azetidin-2-one compounds have been synthesized, including derivatives of 2-(Azetidin-3-yl)-1,3,4-thiadiazole hydrochloride. Their biological activity was evaluated against various bacteria types, and they showed significant minimum inhibitory concentrations (Saeed et al., 2020).
Potential Antimicrobial Agents : New benzimidazole derivatives, including azetidin-2-ones, have been synthesized and screened for their antimicrobial activity, showing potential as antimicrobial agents (Ansari et al., 2009).
Antitubercular Properties : 2-Azetidinones bearing a thiazole nucleus have shown potential as antitubercular agents. They have been evaluated for their antitubercular activity against Mycobacterium tuberculosis (Parikh et al., 2000).
In Vitro Biological Evaluation : Derivatives of 2-(Azetidin-3-yl)-1,3,4-thiadiazole hydrochloride have been evaluated for their antibacterial and antifungal activities. The synthesized compounds were confirmed using various spectroscopy techniques (Makwane et al., 2018).
Molecular Docking Studies : Azetidin-2-ones and thiazolidin-4-ones of 2-amino-5-cyclopropyl-1,3,4-thiadiazole, including derivatives of the compound , have been synthesized and evaluated for their antibacterial properties. Molecular docking studies indicated their mechanism of action (Patel et al., 2014).
Antimicrobial Susceptibility Test : Substituted azetidinonyl and thiazolidinonyl derivatives of 1,3,4-thiadiazino indoles, including those related to 2-(Azetidin-3-yl)-1,3,4-thiadiazole hydrochloride, have been synthesized and evaluated for their antimicrobial properties. They showed potent antibacterial and antifungal activities (Panwar et al., 2006).
Antifungal Activities : New derivatives of 2-(Azetidin-3-yl)-1,3,4-thiadiazole hydrochloride have been synthesized and showed notable antifungal activity against Candida albicans and Aspergillus niger (Gupta et al., 2011).
Mécanisme D'action
The mechanism of action of a compound like “2-(Azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride” would depend on its intended use, particularly if it’s a drug. Some azetidine derivatives have shown biological activity , but without more specific information, it’s not possible to provide a detailed analysis.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(azetidin-3-yl)-1,3,4-thiadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S.ClH/c1-4(2-6-1)5-8-7-3-9-5;/h3-4,6H,1-2H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTLYQNZISVOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NN=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

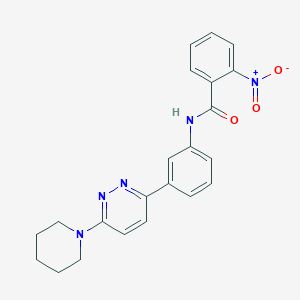
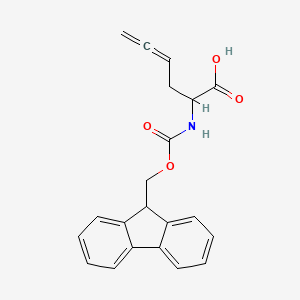

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide](/img/structure/B2970604.png)
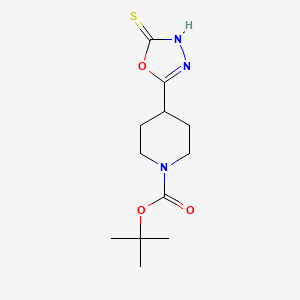
![2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2970606.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2970607.png)
![N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2970608.png)


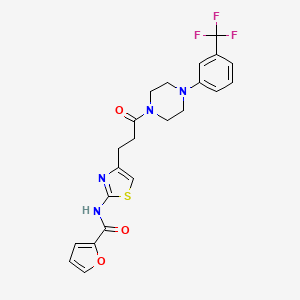
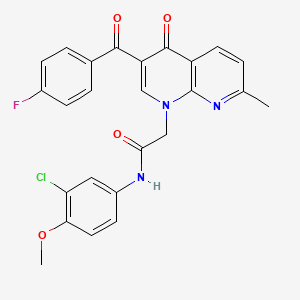
![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2970615.png)
